3-Bromo-7-methyl-6H-indazole
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Overview
Description
3-Bromo-7-methyl-6H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 7th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methyl-6H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoaniline with methylhydrazine, followed by cyclization using a suitable catalyst. The reaction conditions often involve heating the mixture in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-methyl-6H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 7-methylindazole.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Major Products Formed:
Substitution Reactions: Formation of 3-substituted-7-methylindazole derivatives.
Oxidation Reactions: Formation of 3-bromo-7-methylindazole N-oxides.
Reduction Reactions: Formation of 7-methylindazole.
Scientific Research Applications
3-Bromo-7-methyl-6H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Indazole derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Bromo-7-methyl-6H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 3-Bromo-1-methylindazole
- 7-Bromo-1-methylindazole
- 6-Bromo-1-methylindazole
Comparison: 3-Bromo-7-methyl-6H-indazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays. The presence of the bromine atom at the 3rd position and the methyl group at the 7th position can lead to distinct interactions with molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
3-bromo-7-methyl-6H-indazole |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2,4H,3H2,1H3 |
InChI Key |
KLHYCJKROXJHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N=N2)Br)C=CC1 |
Origin of Product |
United States |
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